REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([C:8](OCC)=[O:9])=[C:6]([CH3:13])[CH:5]=[CH:4][N:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([CH3:13])[CH:5]=[CH:4][N:3]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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11.3 g
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Type
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reactant
|
Smiles
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CC1=NC=CC(=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
375 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
63.1 mL
|
Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 hours at room temperature
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with EtOAc (2.5 mL)
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Type
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FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC(=C1CO)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |